molecular formula C18H15N3O4S2 B11585859 (6Z)-6-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11585859
M. Wt: 401.5 g/mol
InChI Key: KNULEZPRKIIGLN-ZROIWOOFSA-N
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Description

The compound (6Z)-6-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a heterocyclic compound that features a unique combination of a thiophene ring, a trimethoxyphenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves a multi-step process. One common method starts with the preparation of the triazolothiazole core, followed by the introduction of the thiophene and trimethoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolothiazole core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways suggests it could be useful in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of (6Z)-6-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-[(FURAN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
  • (6Z)-6-[(PYRIDIN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Uniqueness

The uniqueness of (6Z)-6-[(THIOPHEN-2-YL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific combination of functional groups and the resulting chemical properties. The presence of the thiophene ring, in particular, imparts unique electronic characteristics that differentiate it from similar compounds with furan or pyridine rings.

Properties

Molecular Formula

C18H15N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

(6Z)-6-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C18H15N3O4S2/c1-23-12-7-10(8-13(24-2)15(12)25-3)16-19-20-18-21(16)17(22)14(27-18)9-11-5-4-6-26-11/h4-9H,1-3H3/b14-9-

InChI Key

KNULEZPRKIIGLN-ZROIWOOFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)/C(=C/C4=CC=CS4)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)C(=CC4=CC=CS4)S3

Origin of Product

United States

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